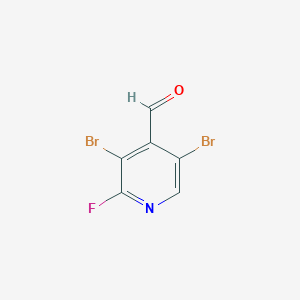

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

3,5-dibromo-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMBWGUYCQWAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination and Fluorination of Pyridine Derivatives

One common synthetic strategy involves starting from a suitably substituted pyridine precursor, followed by bromination and fluorination steps to install the halogen atoms at the 3, 5, and 2 positions, respectively.

- Bromination is typically achieved using bromine or brominating reagents under controlled temperature to selectively introduce bromine atoms at the 3 and 5 positions.

- Fluorination is often carried out using fluorinating agents such as silver fluoride or other fluorine sources, sometimes via halogen exchange reactions on pyridine iodide or bromide intermediates.

For example, 3,5-dibromo-2-fluoropyridine can be synthesized by reacting pyridine iodide with cuprous bromide in dimethyl sulfoxide at room temperature, followed by the dropwise addition of silver fluoride at low temperature and subsequent heating to complete the reaction.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde functional group at the 4-position is introduced typically by:

- Lithiation followed by formylation: Directed ortho-lithiation at the 4-position of the halogenated pyridine ring, followed by reaction with electrophilic formylating agents such as DMF (dimethylformamide) to yield the 4-carbaldehyde.

- Oxidation of methyl or hydroxymethyl precursors: Starting from a methyl or hydroxymethyl substituted pyridine, selective oxidation can convert these groups into the aldehyde.

A reported method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate and subsequent transformations to introduce substituents at the 3 and 5 positions, which can be adapted to introduce the aldehyde at position 4.

Organometallic Coupling Reactions

Suzuki coupling and other palladium-catalyzed cross-coupling reactions are employed to install or modify substituents on the pyridine ring. For example, Suzuki reactions have been used to prepare 3,5-disubstituted 2-fluoropyridines, which can be further functionalized to introduce the aldehyde group.

Industrial Scale Considerations

Industrial synthesis involves:

- Use of automated reactors for controlled bromination and fluorination

- High-purity reagents to ensure selectivity and yield

- Strict quality control to avoid impurities and degradation products

- Use of drying agents and inert solvents to stabilize reactive intermediates such as 4-fluoropyridine salts

Comparative Table of Preparation Steps and Conditions

Research Findings and Mechanistic Insights

- The fluorination step is often performed on pyridine salts to stabilize the otherwise reactive 4-fluoropyridine intermediate, which tends to self-condense at room temperature.

- Ortho-lithiation allows regioselective functionalization of the pyridine ring, enabling precise installation of the aldehyde group at position 4 without affecting bromine and fluorine substituents.

- The use of cuprous bromide and silver fluoride in sequence allows efficient halogen exchange and introduction of bromine and fluorine atoms under mild conditions.

- Cross-coupling reactions provide versatility in modifying the pyridine ring, allowing access to a range of derivatives for further synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products:

- Substituted pyridines, alcohols, carboxylic acids, and coupled products depending on the reaction type.

Aplicaciones Científicas De Investigación

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mecanismo De Acción

The mechanism by which 3,5-dibromo-2-fluoropyridine-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of electron-withdrawing groups (bromine and fluorine) can influence its reactivity and binding affinity.

Comparación Con Compuestos Similares

Table 1: Comparison of Halogenated Pyridine-4-carbaldehyde Derivatives

| Compound Name | CAS Number | Purity | Substituent Positions (Br, F) |

|---|---|---|---|

| 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde | 2256060-41-8 | 95% | Br: 3,5; F: 2 |

| 2,3-Dibromo-5-fluoropyridine-4-carbaldehyde | 2168936-15-8 | 95% | Br: 2,3; F: 5 |

| 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde | 2169144-70-9 | 95% | Br: 2,5; F: 3 |

Key Observations:

In contrast, 2,3-Dibromo-5-fluoropyridine-4-carbaldehyde has adjacent bromines at 2 and 3, which may increase steric hindrance and reduce solubility . Fluorine at the 2-position (meta to the aldehyde) in the target compound exerts a strong inductive effect, enhancing electrophilicity compared to fluorine at the 3- or 5-positions in analogues.

Reactivity :

- The spatial arrangement of halogens affects regioselectivity in Suzuki-Miyaura or Ullmann couplings. For instance, bromine at the 3- and 5-positions may favor coupling at the 4-position (adjacent to the aldehyde) due to reduced steric constraints .

Comparison with Non-Pyridine Aldehyde Analogues

Other brominated aldehydes with distinct aromatic cores exhibit divergent properties (Table 2):

Table 2: Brominated Aldehydes with Alternative Aromatic Cores

| Compound Name | CAS Number | Core Structure | Purity |

|---|---|---|---|

| 6,8-Dibromo-3-formylchromone | 42059-76-7 | Chromone | 98% |

| 4,5-Dibromo-2-furaldehyde | 2433-85-4 | Furan | 98% |

Key Observations:

Chromone vs. Pyridine: 6,8-Dibromo-3-formylchromone (QC-0552) incorporates a fused benzopyran-4-one system, offering conjugation pathways distinct from pyridine. The chromone’s carbonyl group may engage in keto-enol tautomerism, absent in pyridine aldehydes, altering its reactivity in cyclization reactions .

Furan vs. Pyridine :

- 4,5-Dibromo-2-furaldehyde (OS-2386) features a five-membered furan ring with reduced aromatic stability compared to pyridine. This increases susceptibility to ring-opening reactions under acidic conditions, limiting its utility in harsh synthetic environments .

Actividad Biológica

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula: CHBrFNO

- Functional Groups: Bromine, fluorine, and aldehyde groups attached to a pyridine ring.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. Additionally, the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions, enhancing its reactivity and binding affinity towards specific targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.

2. Anticancer Properties

Several studies have explored the compound's potential as an anticancer agent. Its ability to interfere with cancer cell signaling pathways, possibly through enzyme inhibition or receptor modulation, positions it as a candidate for further development in oncology .

3. Pharmacophore in Drug Discovery

The compound is being investigated as a pharmacophore for developing new therapeutic agents. Its structural features may provide a scaffold for creating novel drugs targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC value was determined to be approximately 25 µM for MCF-7 breast cancer cells, suggesting significant anticancer potential .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High (MIC: 32 µg/mL) | Moderate (IC: 25 µM) | Presence of bromine and fluorine enhances reactivity |

| 2-Bromo-5-fluoropyridine | Moderate | Low | Fewer halogen substituents |

| 3-Bromo-2-chloropyridine | Low | Moderate | Limited biological interaction potential |

Q & A

Q. What are the common synthetic routes for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves halogenation and formylation steps. Starting from pyridine derivatives, bromination at the 3- and 5-positions can be achieved using reagents like PBr₃ or Br₂ in the presence of a Lewis acid. Fluorination at the 2-position may employ HF-pyridine or Selectfluor under controlled conditions. The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group using MnO₂. Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAC gradients) .

Q. How is the aldehyde group in this compound characterized analytically?

- Methodological Answer :

- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in H NMR. In C NMR, the carbonyl carbon resonates at δ 190–200 ppm.

- IR Spectroscopy : A strong absorption band at ~1700–1750 cm (C=O stretch).

- Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative, confirmed by LC-MS or melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in halogenated pyridine derivatives?

- Methodological Answer : SHELXL is highly effective for refining crystal structures containing heavy atoms (e.g., Br). Key steps:

- Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.

- Refinement : Use anisotropic displacement parameters for Br and F atoms.

- Validation : Check for residual density peaks near the aldehyde group, which may indicate disorder or hydrogen bonding.

Example Table :

| Parameter | Value (this compound) |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| C-Br Bond Length | 1.89–1.92 Å |

| Note : SHELXTL (Bruker AXS) is preferred for handling twinning or high-symmetry space groups . |

Q. How can researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting or IR shifts) may arise from:

- Steric Effects : Bulky substituents altering rotational freedom.

- Hydrogen Bonding : Aldehyde protons interacting with solvents (e.g., DMSO-d₆).

- Impurities : By-products from incomplete halogenation.

Resolution Strategies : - Cross-validate with F NMR to confirm fluorination.

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

- Employ DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The aldehyde and halogen groups enable diverse reactivity:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C.

- Aldehyde Protection : Convert to acetals (e.g., using ethylene glycol) to prevent side reactions during halogenation.

Critical Note : Bromine atoms may undergo undesired elimination; monitor via in situ FTIR or GC-MS .

Data Contradiction and Analysis

Q. How to interpret conflicting results in synthetic yield optimization studies?

- Methodological Answer : Conflicting yields may arise from:

- Temperature Sensitivity : Fluorination reactions often require strict temperature control (−10°C to 0°C).

- Moisture Sensitivity : Use anhydrous solvents (e.g., distilled DMF) and Schlenk techniques.

Experimental Design : - Perform a Design of Experiments (DoE) to vary parameters (temperature, stoichiometry).

- Use ANOVA to identify statistically significant factors.

Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| −10°C | 72 | 98 |

| 25°C | 35 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.